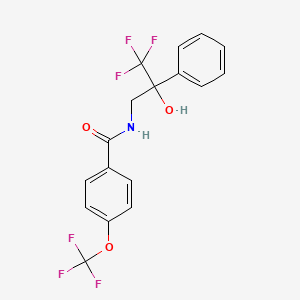

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide

Description

Properties

IUPAC Name |

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F6NO3/c18-16(19,20)15(26,12-4-2-1-3-5-12)10-24-14(25)11-6-8-13(9-7-11)27-17(21,22)23/h1-9,26H,10H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJIGNCJEZVQEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F6NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the intermediate compounds, followed by the introduction of trifluoromethyl groups and the formation of the benzamide structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

N-Phenyl-4-(trifluoromethoxy)benzamide (3u)

This simpler benzamide, synthesized via oxidative coupling of 4-(trifluoromethoxy)benzaldehyde and aniline using Bu4NI and TBHP in acetonitrile , shares the trifluoromethoxy-benzamide core with VU0543335. However, it lacks the trifluoro-hydroxy-phenylpropyl side chain, resulting in reduced steric bulk and polarity. Such differences may influence binding affinity in target interactions.

Pesticide-Related Benzamides

- Triflumuron (2-chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide): A benzamide insecticide with a trifluoromethoxy group and a urea-like linkage . Unlike VU0543336, triflumuron’s chloro and carbamate substituents prioritize chitin synthesis inhibition, highlighting how trifluoromethoxy groups can be tailored for agrochemical vs. pharmaceutical applications.

- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): Features a trifluoromethyl group instead of trifluoromethoxy, demonstrating that fluorinated substituents at different positions modulate biological activity and environmental persistence .

N-(2-Hydroxyethyl)-3-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide

This compound () integrates a pyrimidine ring and hydroxyethyl group, diverging from VU0543336’s hydroxy-phenylpropyl chain. The pyrimidine moiety may enhance π-π stacking in enzymatic binding pockets, whereas VU0543336’s bulkier side chain could improve selectivity for hydrophobic targets .

Spectroscopic and Physicochemical Properties

- IR Spectroscopy : Benzamides typically exhibit C=O stretches near 1660–1680 cm⁻¹, as seen in hydrazinecarbothioamides (). VU0543336’s trifluoromethoxy group would likely show strong C-O-C and CF₃ vibrations near 1250–1300 cm⁻¹, similar to triflumuron .

- NMR : The chiral center in VU0543336’s side chain would produce distinct splitting patterns in ¹H/¹³C-NMR, unlike symmetrical analogues like 3u.

Data Table: Key Features of Compared Compounds

Biological Activity

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C16H16F6N2O3

- Molecular Weight : 394.30 g/mol

The structure includes trifluoro groups that enhance its lipophilicity and potentially its biological activity.

Anticonvulsant Properties

Research has indicated that compounds similar to this compound exhibit significant anticonvulsant activity. A study highlighted the effectiveness of related compounds in reducing the minimum alveolar concentration (MAC) of isoflurane, indicating their potential as general anesthetics with minimal cardiovascular side effects .

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Anticonvulsant | Enhances GABA(A) current |

| 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide | General anesthetic | Reduces MAC of isoflurane |

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Trifluoromethyl groups are known to influence the pharmacokinetics and pharmacodynamics of drugs. Studies on similar compounds have shown inhibition of pro-inflammatory pathways, which could translate to therapeutic benefits in inflammatory diseases.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- GABA(A) Receptor Modulation : Preliminary data suggest that the compound enhances GABA(A) currents in neuronal models, which is crucial for its anticonvulsant effects.

- Ion Channel Interactions : While specific interactions with voltage-gated ion channels remain unclear, these channels are often implicated in the modulation of neuronal excitability.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this class of compounds:

- Efficacy in Animal Models : In vivo studies demonstrated that related analogues significantly reduced seizure activity in animal models without notable hemodynamic alterations .

- Safety Profile : Toxicological assessments indicate that while the compound exhibits potent biological activity, it also presents risks such as skin burns and eye damage upon exposure due to its chemical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.